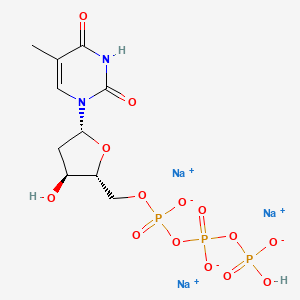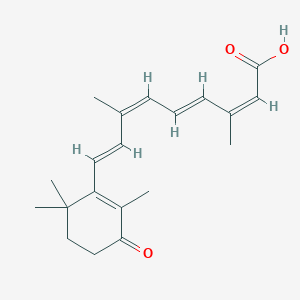
Ciclopirox-d11 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciclopirox-d11 Sodium Salt is a deuterated form of Ciclopirox, a synthetic antifungal agent. This compound is primarily used as an internal standard for the quantification of Ciclopirox in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling (d11) enhances the accuracy and precision of analytical measurements by providing a stable isotope reference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciclopirox-d11 Sodium Salt involves the incorporation of deuterium atoms into the Ciclopirox molecule. The process typically starts with the deuteration of cyclohexylamine, followed by its reaction with 6-chloro-1-hydroxy-4-methyl-2(1H)-pyridinone. The final step involves the conversion of the resulting compound into its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity reagents is crucial for achieving the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Ciclopirox-d11 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ciclopirox-d11 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ciclopirox.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Ciclopirox.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
Ciclopirox-d11 Sodium Salt exerts its effects primarily through the chelation of metal ions, such as iron and aluminum. This chelation disrupts essential enzymatic processes within fungal cells, leading to their inhibition or death . The compound also interferes with DNA repair, cell division signals, and intracellular transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ciclopirox: The non-deuterated form of Ciclopirox-d11 Sodium Salt, used as an antifungal agent.
Ciclopirox Olamine: A salt form of Ciclopirox with enhanced solubility and bioavailability.
Ciclopirox β-D-Glucuronide: A glucuronide conjugate of Ciclopirox, used in metabolic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it an invaluable tool in research and industrial applications where accurate quantification of Ciclopirox is required .
Properties
CAS No. |
52900-30-8 |
|---|---|
Molecular Formula |
C₁₂H₆D₁₁NNaO₂ |
Molecular Weight |
241.33 |
Synonyms |
6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone Sodium Salt; 6-Cyclohexyl-1-hydroxy-4-methyl-2-pyridinone Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
